molecular formula C15H17NO B1667422 4-(3-Phenylpropoxy)aniline CAS No. 57181-86-9

4-(3-Phenylpropoxy)aniline

Cat. No. B1667422
CAS RN: 57181-86-9
M. Wt: 227.3 g/mol
InChI Key: TWHJRINTKADTKB-UHFFFAOYSA-N
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Description

4-(3-Phenylpropoxy)aniline is a unique chemical compound provided to early discovery researchers . It has a linear formula of C15H17NO .


Molecular Structure Analysis

The InChI code for 4-(3-Phenylpropoxy)aniline is 1S/C15H17NO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12,16H2 . The structural properties and molecular interactions of compounds related to 4-(3-Phenylpropoxy)aniline have been the focus of several studies.


Physical And Chemical Properties Analysis

4-(3-Phenylpropoxy)aniline has a molecular weight of 227.31 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Metabolism Studies

4-(3-Phenylpropoxy)aniline is studied for its role in the synthesis and metabolism of various compounds. One study describes the synthesis and characterization of metabolites of diclofenac, where compounds similar to 4-(3-Phenylpropoxy)aniline are used in the synthesis processes (Kenny et al., 2004).

Structural Analysis and Molecular Properties

The structural properties and molecular interactions of compounds related to 4-(3-Phenylpropoxy)aniline are the focus of several studies. Liu et al. (2002) examined the crystal structure of a chalcone derivative, highlighting the planarity influenced by substituent groups, which can be relevant for understanding the properties of 4-(3-Phenylpropoxy)aniline derivatives (Liu et al., 2002).

Corrosion Inhibition

Research by Daoud et al. (2014) explores the use of aniline derivatives as corrosion inhibitors. The study investigates the efficacy of such compounds in protecting metals against corrosion in acidic environments, which could extend to 4-(3-Phenylpropoxy)aniline related compounds (Daoud et al., 2014).

Polymer Synthesis and Electrochromic Materials

Compounds with structural similarities to 4-(3-Phenylpropoxy)aniline are used in the synthesis of electrochromic materials. Li et al. (2017) synthesized novel donor–acceptor systems incorporating aniline derivatives, which show potential for applications in near-infrared electrochromic devices (Li et al., 2017).

Catalytic Oxidation Studies

Aniline compounds are also studied for their catalytic properties. Zhang et al. (2009) investigated the use of Fe3O4 magnetic nanoparticles for the catalytic oxidation of aniline compounds, indicating potential applications in environmental remediation and industrial processes (Zhang et al., 2009).

Fluorescence and Electroluminescence Studies

The fluorescence properties of aniline derivatives, such as those structurally related to 4-(3-Phenylpropoxy)aniline, are explored for their potential in creating fluorescent materials. Doi et al. (2003) discuss a class of emitting amorphous molecular materials incorporating aniline derivatives for electroluminescence applications, which could be relevant for 4-(3-Phenylpropoxy)aniline derivatives (Doi et al., 2003).

Safety And Hazards

The safety data sheet (SDS) for 4-(3-Phenylpropoxy)aniline can be found online . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

4-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHJRINTKADTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205820
Record name Aniline, p-(3-phenylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenylpropoxy)aniline

CAS RN

57181-86-9
Record name Aniline, p-(3-phenylpropoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057181869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, p-(3-phenylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

99 g of 4-(3'-phenyl-propoxy)-nitrobenzene is dissolved in 2000 ml of methanol and hydrogenated with Raney nickel until the absorption of hydrogen is completed. The catalyst is filtered off and the filtrate is concentrated by evaporation to obtain, as a crystalline residue, 4-(3'-phenylpropoxy)-aniline having a melting point of 55°- 57°. -
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Ahn, KY Nam, SLO Lee, H Ryu… - Bulletin of the Korean …, 2014 - researchgate.net
Nuclear factor-erythroid 2-related factor 2 (Nrf2) regulates the expression of over 200 genes of antioxidant and phase II drug-metabolizing enzymes, and is highly expressed in non-…
Number of citations: 2 www.researchgate.net
T Busujima, H Tanaka, K Iwakiri, Y Shirasaki… - Chemical and …, 2016 - jstage.jst.go.jp
We previously reported 2-[2-(4-tert-butylphenyl) ethyl]-N-(4-fluorophenyl)-1, 2, 3, 4-tetrahydroisoquinoline-6-sulfonamide 2 as on orally available monoacylglycerol acyltransferase 2 (…
Number of citations: 4 www.jstage.jst.go.jp
A Catalano, A Carocci, I Defrenza, M Muraglia… - European Journal of …, 2013 - Elsevier
A new series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened in vitro as potential antimicrobials. Almost all the compounds showed antifungal activity. …
Number of citations: 118 www.sciencedirect.com
JR Maignan, CL Lichorowic, J Giarrusso… - Journal of medicinal …, 2016 - ACS Publications
Though malaria mortality rates are down 48% globally since 2000, reported occurrences of resistance against current therapeutics threaten to reverse that progress. Recently, …
Number of citations: 26 pubs.acs.org
C Lichorowic - 2016 - search.proquest.com
Malaria continues to be a global health problem, affecting hundreds of millions and killing hundreds of thousands every year. In order to heed the call for new treatments for malaria, the …
Number of citations: 2 search.proquest.com
JR Maignan - 2015 - digitalcommons.usf.edu
Although Malaria rates are on the decline due to the efforts of the World Health Organization and other organizations dedicated to the eradication of this disease, a relaxed attitude …
Number of citations: 3 digitalcommons.usf.edu

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